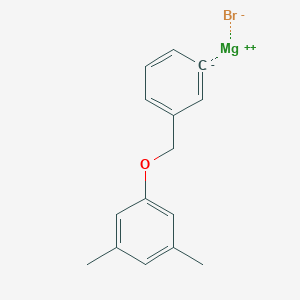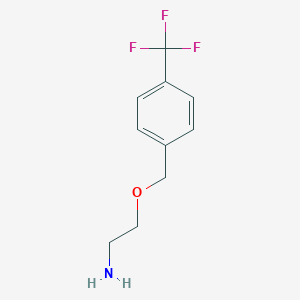
6-Propoxypyridin-3-ylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propoxypyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6-propoxypyridin-3-ylmagnesium bromide typically involves the reaction of 6-propoxypyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:
6-propoxypyridine+Mg+Br2→6-propoxypyridin-3-ylmagnesium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yields and purity. The process is carried out in specialized reactors that maintain anhydrous conditions and control the temperature and pressure to ensure the efficient formation of the Grignard reagent.
Análisis De Reacciones Químicas
Types of Reactions
6-propoxypyridin-3-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is typically used as the solvent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.
Aplicaciones Científicas De Investigación
6-propoxypyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-propoxypyridin-3-ylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxypyridin-3-ylmagnesium bromide
- 6-ethoxypyridin-3-ylmagnesium bromide
- 6-butoxypyridin-3-ylmagnesium bromide
Uniqueness
6-propoxypyridin-3-ylmagnesium bromide is unique due to its specific alkoxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs, it may offer different reactivity profiles and product distributions, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C8H10BrMgNO |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
magnesium;6-propoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C8H10NO.BrH.Mg/c1-2-7-10-8-5-3-4-6-9-8;;/h3,5-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YXTVSBQAPTXISX-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=NC=[C-]C=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



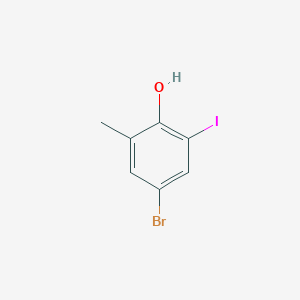
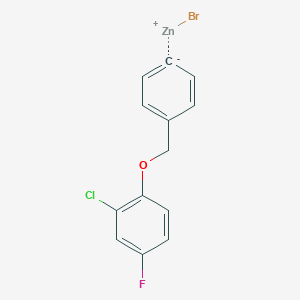
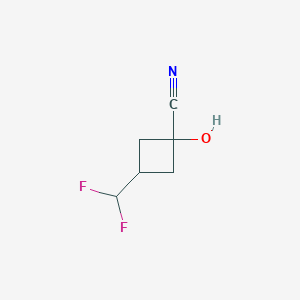
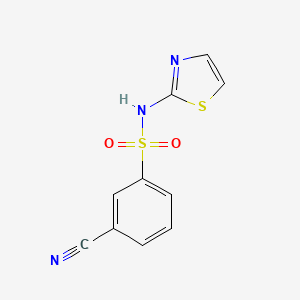
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
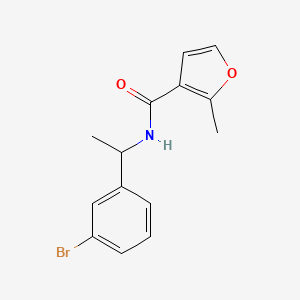
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)

